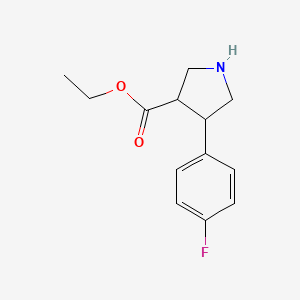

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a fluorinated aromatic substituent and an ester functional group. The ethyl ester at C3 contributes to lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCQUDZOOLISGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following key stages:

- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors under acidic or basic conditions to form the five-membered nitrogen-containing heterocycle.

- Introduction of the 4-Fluorophenyl Group : Incorporation of the fluorophenyl substituent through nucleophilic substitution or cross-coupling reactions.

- Esterification : Formation of the ethyl ester at the 3-position to complete the molecule.

A common laboratory route involves the reaction of 4-fluoroaniline with ethyl propiolate in the presence of a base, followed by cyclization to form the pyrrolidine ring and ester functionality.

Specific Synthetic Routes and Conditions

Reaction of 4-Fluoroaniline with Ethyl Propiolate

- Reagents : 4-Fluoroaniline, ethyl propiolate, base (e.g., sodium methoxide or potassium carbonate).

- Conditions : Typically carried out in methanol or tetrahydrofuran (THF) at ambient to moderate temperatures.

- Mechanism : The nucleophilic amine attacks the activated alkyne (ethyl propiolate), followed by intramolecular cyclization to yield the pyrrolidine ring with the ester group intact.

This route is favored for its simplicity and accessibility of starting materials, providing moderate to high yields of the target compound.

Iodine/Potassium Carbonate-Catalyzed Cycloaddition (One-Pot Synthesis)

A more recent and efficient method reported involves a one-pot cycloaddition catalyzed by iodine and potassium carbonate:

- Reagents : Amino acid esters, aryl aldehydes, chalcones, iodine (I₂), potassium carbonate (K₂CO₃).

- Solvent : Anhydrous tetrahydrofuran (THF).

- Conditions : Stirring at 80 °C for 7 hours.

- Outcome : High yields (up to 93%) of multisubstituted pyrrolidine derivatives, including this compound analogs.

This method improves yield and reduces reaction time compared to traditional routes and is suitable for synthesizing diverse pyrrolidine derivatives with various substitutions.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and purity:

- Batch or Continuous Flow Reactors : To control reaction parameters precisely and improve throughput.

- Advanced Purification : Techniques such as flash chromatography, recrystallization, and preparative HPLC ensure high purity (>95%).

- Process Optimization : Careful control of temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize byproducts.

Data Tables Summarizing Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction of 4-fluoroaniline with ethyl propiolate | 4-Fluoroaniline, ethyl propiolate, base (NaOMe) | Methanol, room temp to 50 °C | 60-80 | Simple, accessible reagents |

| Iodine/K₂CO₃ catalyzed one-pot cycloaddition | Amino acid ester, aryl aldehyde, chalcone, I₂, K₂CO₃ | THF, 80 °C, 7 h | Up to 93 | High yield, efficient, versatile |

| Industrial batch process | Same as lab scale with optimized conditions | Controlled temp, solvent, flow reactors | >90 | Scalable, high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and pharmacological profiles .

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylate Analogs

Example : Ethyl-4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (Compound II, from )

- Core Structure : Pyridine (aromatic six-membered ring) vs. pyrrolidine (saturated five-membered ring).

- Substituents : Additional morpholinyl and phenyl groups at C2 and C6, respectively.

- Key Differences: The pyridine ring is planar and aromatic, enabling π-π stacking interactions absent in the puckered pyrrolidine . Synthesis involves nucleophilic substitution with secondary amines (e.g., morpholine) under reflux conditions, a strategy less applicable to pyrrolidine derivatives due to differing ring strain and reactivity .

Pyrrolidine Derivatives with Varied Substituents

Example: Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate ()

- Core Structure : Pyrrolidine (shared with the target compound).

- Substituents: A tert-butoxycarbonyl (Boc)-protected amino cyclopropyl group at C3.

- Key Differences :

- The Boc-cyclopropyl substituent adds steric bulk, likely reducing conformational flexibility and altering binding kinetics compared to the 4-fluorophenyl group.

- The Boc group enhances stability during synthetic steps but requires deprotection for bioactive applications, unlike the directly functionalized fluorophenyl group .

Example: Ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-hexahydro-3-quinolinecarboxylate (Compound 47, )

- Core Structure: Partially saturated quinoline (fused benzene-pyridine system) vs. monocyclic pyrrolidine.

- Substituents : Acetyloxy phenyl at C4 and a methyl group at C2.

- Key Differences: The fused quinoline system increases rigidity and planar surface area, favoring interactions with flat binding pockets. The acetyloxy group introduces hydrolytic liability, contrasting with the metabolically stable C4-fluorophenyl substituent .

Dihydropyridine Analogs

Example : Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate ()

- Core Structure: 1,4-dihydropyridine (partially saturated, non-aromatic).

- Substituents : Chlorophenyl, trifluoromethylpyridinyl, and formyl groups.

- Chlorine and trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, which may improve potency but increase toxicity risks compared to fluorine .

Conformational and Crystallographic Insights

- Pyrrolidine Puckering : The target compound’s pyrrolidine ring exhibits puckering amplitudes (q) and phase angles (φ) that influence its 3D conformation. For example, a q ≈ 0.5 Å and φ ≈ 18° (typical for pyrrolidines) could enhance binding to globular protein pockets compared to planar pyridine analogs .

- Validation : Structures of related compounds (e.g., pyridinecarboxylates in ) were validated using SHELX software, ensuring accurate bond lengths and angles .

Biological Activity

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate, also known as ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, is a chiral compound with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The initial step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : The introduction of the 4-fluorophenyl group can be achieved through nucleophilic substitution reactions.

- Esterification : The final step involves esterification to form the ethyl ester functionality.

The following table summarizes common reaction types and conditions used in the synthesis:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Sodium methoxide | Methanol |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which may be relevant for therapeutic applications in treating diseases such as cancer and neurological disorders. Its mechanism of action likely involves modulation of specific receptors or enzymes, influencing biological pathways related to disease processes.

- Receptor Binding : this compound has been investigated for its ability to bind to specific receptors. Computational docking studies suggest that modifications to its structure can significantly influence binding affinity to target proteins, which is crucial for drug design.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated promising anticancer activity against multiple cancer cell lines. It was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuropharmacological Effects : Research has indicated that this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems relevant to mood regulation and cognitive function. Its interaction with serotonin and dopamine receptors has been a focus of investigation .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Similar structure but different stereochemistry | Different biological activity due to stereochemistry |

| Ethyl (3S,4R)-pyrrolidine-3-carboxylic acid | Lacks the fluorophenyl group | Potentially different reactivity and biological properties |

| 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | Contains a tert-butyl group instead of ethyl | Variations in lipophilicity and biological activity |

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Cyclocondensation of a fluorophenyl-containing precursor with a carbonyl compound (e.g., ethyl cyanoacrylate) under reflux conditions in an alcoholic medium.

- Step 2 : Reduction or cyclization to form the pyrrolidine ring.

- Step 3 : Esterification or functional group interconversion to yield the final product. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. Purification often employs column chromatography or recrystallization .

Q. How is the structure of this compound confirmed?

Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolves absolute configuration and ring puckering (e.g., using SHELX or WinGX software) .

Table 1 : Example Spectroscopic Data (Analogous Compound)

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 1.2 (t, 3H, CH), δ 4.1 (q, 2H, OCH) | |

| HRMS | [M+H] m/z 236.1052 (calc. 236.1055) |

Q. What are the key physicochemical properties of this compound?

- Molecular Weight : ~249.3 g/mol (CHFNO).

- Solubility : Likely polar aprotic solvents (DMSO, ethanol) due to ester and fluorophenyl groups.

- Stability : Hydrolytically sensitive under acidic/basic conditions; store anhydrous. Predicted properties (e.g., density: ~1.16 g/cm) can be modeled using software like Molinspiration .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be performed computationally?

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify deviations from planarity (e.g., amplitude and phase angle ) .

- Software Tools : Use SHELXL for crystallographic refinement or Gaussian for DFT calculations to compare experimental vs. theoretical conformers.

- Case Study : A related pyrrolidine derivative showed a twist-boat conformation ( Å, ) via X-ray data .

Q. What strategies resolve contradictions in biological activity data across studies?

Common issues and solutions:

- Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).

- Enantiomeric Purity : Chiral HPLC to isolate R/S isomers; test each for activity (e.g., a fluorophenyl-pyrrolidine analog showed 10x higher potency in the R-configuration) .

- Solubility Artifacts : Use co-solvents (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .

Q. How to design experiments to determine enantiomeric influence on pharmacological activity?

- Step 1 : Synthesize enantiomers via chiral catalysts (e.g., Evans auxiliaries) or resolve racemic mixtures using chiral columns.

- Step 2 : Characterize enantiomers via circular dichroism (CD) or X-ray crystallography.

- Step 3 : Perform dose-response assays (e.g., IC comparisons in kinase inhibition studies). Example: A pyrazolo-pyridine analog exhibited stereospecific binding to kinase ATP pockets .

Q. What are the challenges in optimizing solubility for in vivo studies?

- Structural Modifications : Hydrolyze the ester to a carboxylate (improves hydrophilicity) or introduce PEGylated side chains.

- Formulation : Use lipid nanoparticles or salt forms (e.g., hydrochloride) to enhance aqueous solubility.

- Data Contradiction : A difluoromethyl analog showed 3x higher solubility in phosphate buffer (pH 7.4) than the parent compound .

Table 2 : Comparative Solubility Data (Hypothetical)

| Derivative | Solubility (mg/mL in HO) | Reference |

|---|---|---|

| Ethyl ester | 0.12 | |

| Carboxylic acid (hydrolyzed) | 2.45 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.